6-Methoxyindolizine
Description
Properties
CAS No. |
195615-12-4 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.177 |
IUPAC Name |
6-methoxyindolizine |
InChI |
InChI=1S/C9H9NO/c1-11-9-5-4-8-3-2-6-10(8)7-9/h2-7H,1H3 |
InChI Key |
IMCKITCDTKMIAH-UHFFFAOYSA-N |
SMILES |
COC1=CN2C=CC=C2C=C1 |
Synonyms |
Indolizine, 6-methoxy- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
One of the most promising applications of 6-Methoxyindolizine derivatives is in cancer treatment. Research has demonstrated that certain derivatives exhibit potent antitumor properties. For instance, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate was evaluated for its effectiveness against human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C5). The compound showed low GI50 values, indicating strong growth inhibition of these cancer cells. This suggests potential utility as an anticancer drug, especially when encapsulated in nanoliposome formulations for improved delivery and efficacy .
Table 1: Antitumor Activity of this compound Derivatives
| Compound Name | Cell Line | GI50 (µM) |
|---|---|---|
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 | Low |
| NCI-H460 | Low | |
| A375-C5 | Low |
Antifungal Properties
Recent studies have identified this compound derivatives as having antifungal activity. Specifically, the compound 6-methoxy-1H-indole-2-carboxylic acid has shown significant antifungal effects against various pathogens. The production optimization of this compound from Bacillus toyonensis revealed a substantial increase in yield through response surface methodology, demonstrating its potential as a natural antifungal agent .
Table 2: Antifungal Activity of this compound Derivatives
| Compound Name | Pathogen | Activity Level |
|---|---|---|
| 6-Methoxy-1H-indole-2-carboxylic acid | Various Fungi | Significant |
Mutagenic Studies
Another area of research involves the mutagenic potential of compounds related to this compound. Studies have shown that derivatives like 4-chloro-6-methoxyindole can act as precursors to potent mutagens when subjected to nitrosation under gastric conditions. This highlights the importance of understanding the biochemical pathways and safety profiles associated with these compounds .
Mechanistic Insights in Cancer Research
Research has also focused on the mechanistic role of this compound derivatives in cancer biology. For example, studies indicated that certain compounds enhance the anti-cancer effects by interacting with cellular pathways, such as those involving securin expression in colorectal cancer cells. This interaction suggests that these compounds could be further developed into targeted therapies that exploit specific molecular mechanisms in cancer cells .
Case Study 1: Antitumor Efficacy Evaluation
A comprehensive study evaluated the antitumor efficacy of methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate across multiple tumor cell lines. The findings indicated that the compound not only inhibited cell growth effectively but also had favorable pharmacokinetic properties when delivered via nanoliposomes.
Case Study 2: Antifungal Production Optimization
In another significant study, researchers optimized the production conditions for antifungal metabolites derived from Bacillus toyonensis. The application of statistical methods led to a remarkable increase in yield, validating the compound's potential for commercial antifungal applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical behavior of indolizines is highly dependent on substituent type and position. Key comparisons include:
Key Insights :
- Positional Isomerism : The 6-methoxy group likely alters electronic distribution compared to 7-methoxy isomers. For example, 7-methoxyindolizines exhibit anti-inflammatory activity via COX-2 inhibition, whereas 6-substituted analogues may prioritize different targets due to steric and electronic variations .
- Electron-Donating vs.
Key Insights :
- Challenges in 5- and 6-Substitution : Steric hindrance complicates direct synthesis of 5- or 6-substituted indolizines, often requiring multi-step protocols .
- Methoxy Introduction : Methoxy groups are typically introduced via nucleophilic substitution or pre-functionalized starting materials, as seen in 7-methoxyindolizine synthesis .
Key Insights :
- COX-2 Selectivity : 7-Methoxyindolizines exhibit activity due to optimal substituent positioning for enzyme binding, whereas 6-methoxy isomers may require reorientation .
Physicochemical Properties
- Crystallography : Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate exhibits a dihedral angle of 41.73° between aromatic rings, suggesting moderate planarity. Methoxy groups may increase polarity and crystal packing complexity .
- Solubility : Methoxy substitution enhances water solubility compared to methyl or nitro groups, critical for drug bioavailability .
Q & A
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound-based therapeutics?
- Methodological Answer : Investigate bioavailability limitations via PK/PD modeling (e.g., plasma half-life, tissue distribution). Assess metabolic stability using liver microsome assays and identify major metabolites via LC-HRMS. Use in silico ADMET tools to predict absorption barriers. If in vivo activity is lower, consider prodrug strategies or formulation optimization (e.g., liposomal encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
